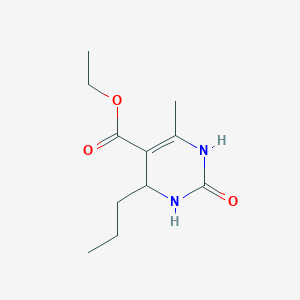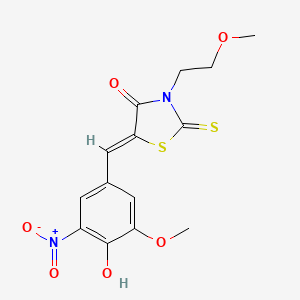![molecular formula C17H18ClNO3 B4937704 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as CDEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce the production of inflammatory mediators, which can lead to neuroprotection. 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes and receptors in the body makes it a promising candidate for drug discovery. However, one of the limitations of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research on 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. One direction is the development of new drugs based on the structure of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Another direction is the investigation of the mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in cancer cells and the brain. Additionally, research can be done to improve the solubility of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in water, which can make it easier to work with in lab experiments.
合成法
The synthesis of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetonitrile and 4-chlorobenzoyl chloride in the presence of a base. This step results in the formation of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The purity of the compound can be improved through recrystallization.
科学的研究の応用
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In neuroscience, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(13-6-9-15(21-2)16(10-13)22-3)19-17(20)12-4-7-14(18)8-5-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHVVVRFWZZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)

![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)


![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)